4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide
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Overview
Description
4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a combination of imidazole, thiophene, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the thiophene and benzamide groups. Common synthetic methods include:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the thiophene and benzamide moieties.
Amidation reactions: These are employed to introduce the carbamoyl group onto the imidazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide undergoes several types of chemical reactions:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .
Scientific Research Applications
4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used to study enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(3-methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone: This compound shares structural similarities and has been studied for its anti-HIV activity.
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: Another thiophene-containing compound, used as an antifungal agent.
Properties
IUPAC Name |
4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-31-20-5-2-4-18(14-20)27-22(29)16-33-24-25-11-12-28(24)19-9-7-17(8-10-19)23(30)26-15-21-6-3-13-32-21/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYXLJNQMJLVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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